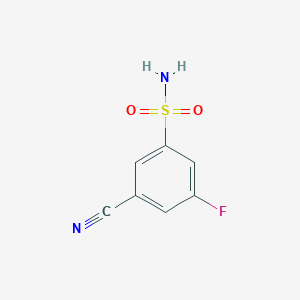
3-Cyano-5-fluorobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyano-5-fluorobenzenesulfonamide is a derivative of benzenesulfonamide, a compound known for its various applications in medicinal chemistry. While the provided papers do not directly discuss 3-Cyano-5-fluorobenzenesulfonamide, they do provide insights into the chemical behavior and synthesis of closely related compounds, which can be extrapolated to understand the properties and potential applications of 3-Cyano-5-fluorobenzenesulfonamide.
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives can be achieved through click chemistry approaches, as demonstrated in the synthesis of a series of novel benzene- and tetrafluorobenzenesulfonamides . This method involves starting from azido-substituted sulfonamides and alkynes, incorporating various moieties such as aryl, alkyl, cycloalkyl, and amino-/hydroxy-/halogenoalkyl groups. This approach could potentially be applied to synthesize 3-Cyano-5-fluorobenzenesulfonamide by selecting appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is crucial in determining their inhibitory power against different isoforms of carbonic anhydrase. The X-ray crystal structure of sulfonamides in adduct with hCA II has provided insights into the factors that govern inhibitory activity . Although the exact structure of 3-Cyano-5-fluorobenzenesulfonamide is not discussed, the principles derived from these studies can be applied to predict its binding affinity and inhibitory potential.
Chemical Reactions Analysis
Benzenesulfonamides can undergo various chemical reactions, including cleavage to the parent amine under the action of thiol and base . They can also be further elaborated by alkylation and arylation, and can withstand conditions that functionalize nitroarenes, such as reductions and vicarious nucleophilic substitution reactions . These reactions are relevant to the chemical manipulation of 3-Cyano-5-fluorobenzenesulfonamide for the development of pharmaceuticals or other applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives can be influenced by their substituents. For example, the isostructural crystals of various disubstituted N-phenylbenzenesulfonamides show that the geometry of the crystal-packing mode can adapt to different molecular shapes . This adaptability suggests that the physical properties of 3-Cyano-5-fluorobenzenesulfonamide, such as solubility and crystallinity, could also be influenced by its cyano and fluoro substituents.
Aplicaciones Científicas De Investigación
Cyclooxygenase Inhibition
- 3-Cyano-5-fluorobenzenesulfonamide derivatives have been studied for their ability to inhibit cyclooxygenase-2 (COX-2) and cyclooxygenase-1 (COX-1) enzymes. This research is significant in the context of developing treatments for conditions like rheumatoid arthritis, osteoarthritis, and acute pain. The introduction of a fluorine atom in these compounds has shown to preserve COX-2 potency and increase COX1/COX-2 selectivity (Hashimoto et al., 2002).
Enantioselective Fluorination
- The compound has been used in the enantioselective fluorination of 2-oxindoles, catalyzed by chiral palladium complexes. This process is important in the synthesis of 3-fluoro-2-oxindoles, which are valuable in pharmaceutical research (Wang et al., 2014).
Carbonic Anhydrase Interaction
- Studies have explored the binding of 3-Cyano-5-fluorobenzenesulfonamide and its derivatives to carbonic anhydrases. These studies provide insights into the molecular interactions and binding stoichiometry, which are critical in understanding the mechanisms of action of potential drugs (Dugad & Gerig, 1988).
Synthesis of Fluorinated Compounds
- The compound plays a role in the synthesis of various fluorinated molecules, which are of interest in developing new drugs and imaging agents. For example, its derivatives have been used in the synthesis of fluorine-18 labeled analogs for potential use as β-cell imaging agents in diabetes research (Shiue et al., 2001).
Development of New Synthetic Pathways
- Research has also focused on developing new synthetic pathways using 3-Cyano-5-fluorobenzenesulfonamide derivatives. These studies are crucial for expanding the arsenal of synthetic methods available to chemists, especially in the field of pharmaceuticals (Samarakoon et al., 2010).
Propiedades
IUPAC Name |
3-cyano-5-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2O2S/c8-6-1-5(4-9)2-7(3-6)13(10,11)12/h1-3H,(H2,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYSZDXZYIKCOSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)S(=O)(=O)N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyano-5-fluorobenzenesulfonamide | |
CAS RN |
1261644-44-3 |
Source


|
| Record name | 3-cyano-5-fluorobenzene-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methoxy-5-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B3003240.png)
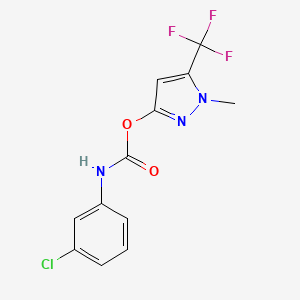
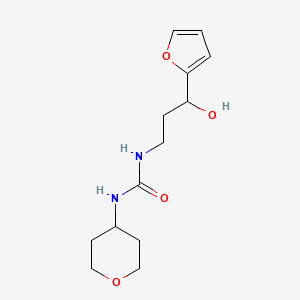
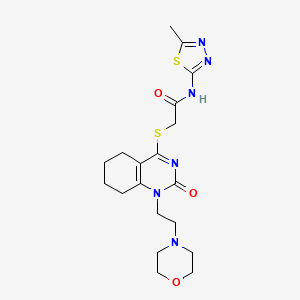
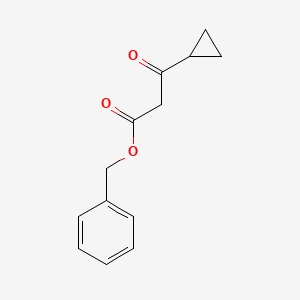
![N-(benzo[d]thiazol-2-yl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B3003247.png)

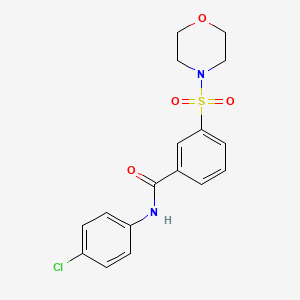
![N-(2-(benzo[d]oxazol-2-yl)phenyl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B3003251.png)
![2-[(5E)-4-oxo-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B3003252.png)



